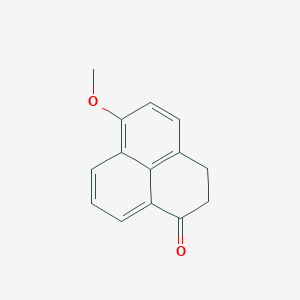

2,3-Dihydro-6-methoxy-phenalen-1-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxy-2,3-dihydrophenalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-13-8-6-9-5-7-12(15)10-3-2-4-11(13)14(9)10/h2-4,6,8H,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMNHZUOPYYVRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=C3C2=C(CCC3=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385064 | |

| Record name | 6-Methoxy-2,3-dihydro-1H-phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100621-80-5 | |

| Record name | 6-Methoxy-2,3-dihydro-1H-phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways of Phenalenone Compounds

Isolation and Identification from Biological Sources

Phenalenone compounds have been successfully isolated and identified from a range of biological sources, where they exist as either pre-formed defense compounds (phytoanticipins) or are synthesized in response to stress or pathogen attack (phytoalexins). nih.gov

Phenalenones are notable chemical markers in certain monocotyledonous plant families, particularly Haemodoraceae and Musaceae. nih.govmpg.de

In the family Haemodoraceae , which includes genera like Anigozanthos and Wachendorfia, phenalenones are typically present as phytoanticipins, meaning they are constitutive components of the plant's chemical defense system. nih.govnih.gov These are often 9-phenylphenalenone type structures. nih.gov Research on Anigozanthos preissii has led to the isolation of several phenylphenalenone compounds, including a novel natural product identified as 2-hydroxy-9-(4'-methoxyphenyl)-1H-phenalen-1-one, or 4'-methoxyanigorufone. nih.gov

In contrast, in Musa spp. (bananas and plantains), phenalenones are primarily synthesized as phytoalexins in response to pathogenic invasion by fungi, such as Fusarium oxysporum, or nematodes like Radopholus similis. nih.govcgiar.orgresearchgate.netresearchgate.net These defense compounds accumulate locally in the lesions caused by the infection. nih.govcgiar.org The phenalenones produced by Musa tend to be of the 4-phenylphenalenone type. nih.gov Studies on infected Musa acuminata have identified several phenalenone-type phytoalexins, including anigorufone, which demonstrated significant nematostatic and nematocidal activity. nih.govresearchgate.net The concentration of these compounds in the roots has been correlated with the resistance level of the banana cultivar. nih.gov

Table 1: Examples of Plant-Derived Phenalenones

| Compound Name | Plant Source | Family | Type |

|---|---|---|---|

| Anigorufone | Musa acuminata | Musaceae | Phytoalexin |

| 4'-Methoxyanigorufone | Anigozanthos preissii | Haemodoraceae | Phytoanticipin |

Fungi are another prolific source of phenalenone compounds, producing a vast array of structurally diverse derivatives. nih.govnih.gov Fungal phenalenones are polyketide-derived metabolites and have been isolated from various species, including those of the genus Penicillium. nih.govmdpi.com These compounds exhibit immense structural variation, including dimerization, high degrees of oxygenation, and the incorporation of additional carbon frameworks like isoprene (B109036) units. nih.govmdpi.com

A class of fungal phenalenones known as herqueinones is frequently isolated from Penicillium sp. mdpi.com Research on a marine-derived fungus, Penicillium sp., led to the isolation of six new phenalenone derivatives along with five known compounds of the herqueinone (B1223060) class. mdpi.com Fungal phenalenones are of significant interest due to their wide range of reported biological activities. nih.gov

Table 2: Selected Fungal Sources of Phenalenone Derivatives

| Fungal Genus | Example of Phenalenone Class |

|---|---|

| Penicillium | Herqueinones |

| Aspergillus | Various phenalenones |

| Talaromyces | Oligophenalenone Dimers |

Elucidation of Biosynthetic Mechanisms

The biosynthesis of the phenalenone core structure varies between plants and fungi, though both pathways generate the characteristic tricyclic system.

In fungi, the phenalenone skeleton is derived from the polyketide pathway. nih.govnih.gov Isotope labeling studies have confirmed that the core structure is assembled from seven acetate (B1210297) units (a heptaketide), which are linked together and cyclized to form the peri-fused tricyclic ring system. nih.gov The initial linear heptaketide chain is cyclized to create a tricyclic aromatic skeleton, which then undergoes further modifications by tailoring enzymes to produce the diverse range of fungal phenalenones observed in nature. nih.govnih.gov

In contrast, the biosynthesis of phenylphenalenones in plants, such as those in the Haemodoraceae family, follows a different route. Their formation proceeds via the diarylheptanoid pathway, which involves the condensation of two phenylpropanoid units with one malonate unit. nih.govmpg.de

The precursors for phenalenone biosynthesis are well-defined. In fungi, the pathway begins with acetate and malonate units that are assembled into a linear polyketide chain. nih.gov

In plants, the biosynthesis of phenylphenalenones utilizes precursors from the phenylpropanoid pathway. nih.gov The specific substitution pattern on the lateral phenyl ring of the final compound is determined by the phenylpropanoic acid precursor used. mpg.de For example, feeding experiments with in vitro root cultures of Anigozanthos preissii using 13C-labeled substrates demonstrated that 4-methoxycinnamic acid is incorporated as an intact unit to form 4'-methoxyanigorufone. nih.govresearchgate.net This finding was significant as it identified the unusual phenylpropanoid, 4-methoxycinnamic acid, as a direct precursor in phenylphenalenone biosynthesis in this species. nih.gov Other phenylpropanoic acids, such as ferulic acid, also serve as precursors for correspondingly substituted phenylphenalenones. mpg.denih.gov

Significant progress has been made in identifying the enzymes and gene clusters responsible for phenalenone biosynthesis, particularly in fungi. In the fungus Penicillium herquei, a biosynthetic gene cluster, designated phn, has been identified for the production of herqueinone. nih.govacs.orgnih.gov

Two key enzymes from this cluster, PhnA and PhnB, are sufficient for the synthesis of the core phenalenone structure. researchgate.net

PhnA : This enzyme is a nonreducing polyketide synthase (NR-PKS) that synthesizes the heptaketide backbone from acetate and malonate precursors. It then catalyzes an unprecedented C4–C9 aldol (B89426) condensation to cyclize the chain into an angular naphtho-γ-pyrone intermediate called prephenalenone. nih.govnih.govresearchgate.net

PhnB : This is a flavin-dependent monooxygenase (FMO) that catalyzes the transformation of prephenalenone into the phenalenone core. It performs an aromatic hydroxylation and simultaneously opens the γ-pyrone ring, which is followed by an aldol-like cyclization to yield the final tricyclic phenalenone skeleton. nih.govacs.orgnih.gov

The discovery of this two-enzyme system has unveiled a novel strategy for polyketide cyclization in nature. nih.govnih.gov While biosynthetic gene clusters for specialized metabolites are well-known in fungi, they have also been identified in various plants, where they coordinate the expression of genes involved in specific metabolic pathways. frontiersin.org

Table 3: Key Enzymes in Fungal Phenalenone Biosynthesis (from P. herquei)

| Enzyme | Type | Function |

|---|---|---|

| PhnA | Nonreducing Polyketide Synthase (NR-PKS) | Synthesizes and cyclizes the heptaketide backbone to form prephenalenone. |

Synthetic Methodologies and Chemical Transformations of 2,3 Dihydro 6 Methoxy Phenalen 1 One and Analogs

Total Synthesis Approaches to Phenalenone Derivatives

The total synthesis of phenalenone derivatives is a field of significant interest due to their unique photochemical properties and presence in natural products. nih.gov Key strategies focus on the efficient construction of the polycyclic aromatic skeleton.

Cyclization and annulation reactions are fundamental to building the fused-ring system of phenalenones. rsc.org These strategies involve the formation of one or more rings in a single or sequential process, starting from simpler acyclic or less complex cyclic precursors. One such advanced approach is the radical alkyne peri-annulation, which utilizes radical cyclization reactions at a peri position to construct the polyaromatic framework, providing access to functionalized phenalenes. nih.gov These methods are powerful tools for creating the core structure upon which derivatives like 2,3-Dihydro-6-methoxy-phenalen-1-one are built.

| Strategy | Description | Key Features |

| Radical Alkyne peri-Annulation | A radical-initiated cyclization involving an alkyne group at a peri-position of a naphthalene (B1677914) or related system to form the third ring of the phenalene (B1197917) core. nih.gov | Flexible approach, allows for the synthesis of functionalized polyaromatic compounds. nih.gov |

| Intramolecular Cyclization | Ring-closure reactions where the reacting groups are part of the same molecule, often catalyzed by acids or metals to form the tricyclic system. | High efficiency due to the proximity of reacting centers. |

Friedel-Crafts acylation is a classic and powerful method for C-C bond formation and a cornerstone in the synthesis of phenalenone frameworks. nih.gov This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring, such as a naphthalene derivative, with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgkhanacademy.org The resulting aryl ketone can then undergo an intramolecular cyclization to yield the phenalenone tricycle.

Historically, the synthesis of 2,3-Dihydro-6-methoxy-phenalen-1-one has relied on such Friedel-Crafts acylation and subsequent cyclization steps. A common route involves using methoxyphenol derivatives as starting materials, which undergo condensation with ketone precursors under acidic conditions. For instance, the reaction between naphthalene and cinnamoyl chloride, catalyzed by AlCl₃, is a documented method for producing the basic phenalenone structure. acs.org This approach is versatile and has been applied to the synthesis of various phenylphenalenones, where it serves as a key reaction to construct the target compound. researchgate.net

| Reagents | Catalyst | Conditions | Outcome | Reference |

| Naphthalene, Cinnamoyl chloride | AlCl₃ | Ice bath, CH₂Cl₂ | Forms the basic phenalenone core after cyclization. | acs.org |

| Methoxyphenol derivatives, Ketone precursors | Acidic | Elevated temperatures (150-200°C) | Formation of the phenalenone core. |

Oxidative dealkylation presents an alternative and sometimes necessary strategy for accessing specific substituted phenalenones. This process involves the removal of an alkyl group from an alkoxy-substituted precursor to reveal a hydroxyl group, which can then be re-alkylated if needed, or the direct conversion to another alkoxy group. A notable strategy involves the preparation of a series of functionalized 6-alkoxy phenalenones through an oxidative dealkylation of readily available phenalene precursors. researchgate.net This method is particularly useful when direct introduction of a methoxy (B1213986) group at the desired position is challenging or leads to poor yields. The process is often a key transformation in the metabolism of compounds containing alkylamino moieties, catalyzed by enzymes like cytochrome P450, which hydroxylate the alpha-carbon, leading to spontaneous cleavage. nih.gov A similar principle can be applied in synthetic chemistry to modify complex molecules.

Regioselective and Stereoselective Synthesis of Dihydro-phenalenone Frameworks

Achieving regioselectivity (control over the position of substitution) and stereoselectivity (control over the 3D arrangement of atoms) is critical when synthesizing dihydro-phenalenone frameworks, which contain a saturated ring. The development of highly efficient and regioselective synthetic methods, such as multicomponent reactions catalyzed by agents like magnesium bromide, allows for the precise construction of complex heterocyclic frameworks from simple starting materials. researchgate.net While not specific to phenalenones, these principles are broadly applicable. For instance, hydroalkylation of alkynes using boryl groups as versatile directing elements can overcome challenges in achieving regioselectivity in the synthesis of substituted alkenes, a strategy that can be adapted for constructing specific isomers of dihydro-phenalenones. researchgate.net

Derivatization and Analog Development

Once the core phenalenone structure is synthesized, it can be further modified to create a wide array of analogs with different properties. Derivatization is crucial for tuning the molecule's electronic and photophysical characteristics.

The introduction of methoxy (-OCH₃) and other alkoxy groups is a key derivatization step. wikipedia.org A methoxy group is an electron-donating group when at the para position of a benzene (B151609) ring, which can significantly influence the molecule's properties. wikipedia.org Introducing an alkoxy substituent at the 6-position of the phenalenone framework has been shown to cause a redshift in the absorption spectrum. researchgate.net

| Reaction Type | Reagents | Purpose |

| O-Alkylation | Alkyl halide, Base | To convert a hydroxyl group on the phenalenone ring to an alkoxy group. |

| Nucleophilic Substitution | Sodium methoxide | To displace a leaving group (e.g., a halogen) with a methoxy group. |

| Oxidative Dealkylation/Re-alkylation | Oxidizing agent, then Alkylating agent | To change an existing alkoxy group to a different one. researchgate.net |

Synthesis of Halogenated and Amino-Substituted Phenalenones

The introduction of halogen and amino groups onto the phenalenone framework is a critical step in the diversification of this class of compounds. These functional groups can significantly alter electronic properties, lipophilicity, and the potential for hydrogen bonding, all of which are pivotal for biological activity.

Halogenation: The synthesis of halogenated phenalenones can be achieved through electrophilic aromatic substitution reactions. For a methoxy-substituted phenalenone such as 2,3-Dihydro-6-methoxy-phenalen-1-one, the methoxy group is an activating, ortho-, para-directing group. Therefore, halogenation is expected to occur at positions ortho or para to the methoxy group. Standard halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent can be employed. The reaction conditions, including temperature and catalyst, would be optimized to control regioselectivity and prevent multiple halogenations. For instance, bromination of a related 9-phenyl-phenalen-1-one has been reported, indicating the feasibility of such transformations on the phenalenone core.

Amination: The synthesis of amino-substituted phenalenones can be approached through several routes. One common method involves the nitration of the phenalenone ring, followed by reduction of the nitro group to an amine. The regioselectivity of the initial nitration step would be influenced by the existing substituents on the aromatic ring.

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed, particularly if a suitable leaving group, such as a halogen, is already present on the ring. The methoxy group itself can, under certain conditions, be displaced by a strong nucleophile like an amine, although this typically requires harsh reaction conditions. A more contemporary approach involves palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig amination) of a halogenated phenalenone precursor, which allows for the formation of C-N bonds under milder conditions with a broad range of amine coupling partners.

A study on the synthesis of new phenalenone derivatives describes the preparation of amino derivatives starting from a chloromethylated 1H-phenalen-1-one precursor. nih.gov The chloromethyl group is first converted to an azide (B81097), which is subsequently reduced to an amine. nih.gov This amino group can then be further functionalized, for example, through peptide bond formation. nih.gov While this specific example starts from a different phenalenone, the principles of introducing and modifying an amino functionality are broadly applicable.

Generation of Advanced Phenalenone Scaffolds for Structure-Activity Relationship Studies

The systematic modification of a lead compound to understand how chemical structure relates to biological activity is a cornerstone of medicinal chemistry. For 2,3-Dihydro-6-methoxy-phenalen-1-one, the generation of advanced scaffolds for structure-activity relationship (SAR) studies would involve the introduction of a variety of substituents at different positions on the phenalenone core.

Starting with the 2,3-Dihydro-6-methoxy-phenalen-1-one scaffold, a library of analogs can be created. For example, the methoxy group at the 6-position can be demethylated to the corresponding phenol (B47542), which then serves as a handle for the introduction of a wide array of ethers and esters. The aromatic rings can be further functionalized with different groups, including but not limited to, alkyl, aryl, nitro, and cyano groups, using standard aromatic chemistry.

The ketone at the 1-position is another key site for modification. It can be reduced to the corresponding alcohol, which can be further derivatized. Alternatively, it can undergo reactions such as the Wittig reaction to introduce carbon-carbon double bonds, or it can be converted to an oxime.

A number of studies have explored the synthesis of diverse phenalenone derivatives for biological evaluation. For instance, a series of phenalenone-triazolium salt derivatives were synthesized and screened for their antibacterial activity. nih.gov This involved the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach triazole moieties to a phenalenone precursor. nih.govmdpi.com Another study focused on the synthesis of 18 new phenalenone derivatives bearing amine, carboxylic acid, alcohol, and azide functionalities starting from a chloromethyl derivative of 1H-phenalen-1-one. nih.gov These examples, while not starting from 2,3-Dihydro-6-methoxy-phenalen-1-one, illustrate the strategies used to generate diverse phenalenone scaffolds for SAR studies. The insights gained from such studies are crucial for optimizing the biological activity of this class of compounds. In silico methods, such as molecular docking and ADMET prediction, are also valuable tools in the design and evaluation of new phenalenone derivatives for specific biological targets. mdpi.comresearchgate.net

Metabolic Transformations of Phenalenones in Biological Systems

Phase I Metabolism: These reactions typically involve oxidation, reduction, and hydrolysis, which serve to introduce or unmask polar functional groups. wur.nl For a polycyclic aromatic ketone like a phenalenone, Phase I metabolism is likely to be dominated by oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme superfamily. wur.nl Potential oxidative transformations of 2,3-Dihydro-6-methoxy-phenalen-1-one could include:

Hydroxylation: The introduction of one or more hydroxyl groups onto the aromatic rings. The position of hydroxylation would be influenced by the electronic nature of the existing substituents.

O-demethylation: The cleavage of the methoxy group at the 6-position to yield the corresponding phenol.

Reduction: The ketone at the 1-position could be reduced to a secondary alcohol.

Phase II Metabolism: The more polar metabolites generated in Phase I, or the parent compound if it already possesses a suitable functional group, can undergo Phase II conjugation reactions. libretexts.org These reactions involve the attachment of endogenous polar molecules, which further increases water solubility and facilitates excretion. For the potential metabolites of 2,3-Dihydro-6-methoxy-phenalen-1-one, such as the phenol formed from O-demethylation or any hydroxylated metabolites, the following conjugation reactions are plausible:

Glucuronidation: Conjugation with glucuronic acid, a very common pathway for phenols and alcohols.

Sulfation: Conjugation with a sulfonate group, another major pathway for phenolic compounds.

Microbial Biotransformation: In addition to metabolism in mammalian systems, microorganisms are also capable of transforming a wide range of organic compounds. libretexts.org Fungi, in particular, are known to produce and metabolize phenalenone derivatives. researchgate.net Microbial biotransformation can lead to a variety of reactions, including hydroxylations, demethylations, and glycosylations. These microbial systems can be used as biocatalysts to produce novel phenalenone derivatives that may be difficult to synthesize chemically.

Below is a table summarizing the potential metabolic transformations of 2,3-Dihydro-6-methoxy-phenalen-1-one based on general principles of xenobiotic metabolism.

| Metabolic Phase | Reaction Type | Potential Transformation of 2,3-Dihydro-6-methoxy-phenalen-1-one | Resulting Functional Group |

| Phase I | Oxidation (Hydroxylation) | Addition of -OH group to the aromatic ring | Phenol |

| Phase I | Oxidation (O-demethylation) | Removal of the methyl group from the methoxy substituent | Phenol |

| Phase I | Reduction | Conversion of the ketone to a secondary alcohol | Alcohol |

| Phase II | Glucuronidation | Attachment of glucuronic acid to a hydroxyl group | Glucuronide conjugate |

| Phase II | Sulfation | Attachment of a sulfate (B86663) group to a hydroxyl group | Sulfate conjugate |

Advanced Spectroscopic Characterization and Structural Elucidation of Phenalenone Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the proton and carbon framework can be assembled.

One-Dimensional (1D) NMR (¹H, ¹³C) Spectral Analysis

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum for 2,3-Dihydro-6-methoxy-phenalen-1-one would reveal distinct signals for each unique proton in the molecule. The aromatic protons on the phenalenone core would appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns (e.g., doublets, triplets) dictated by their position relative to the methoxy (B1213986) and carbonyl groups. The aliphatic protons of the dihydro component (the -CH₂-CH₂- bridge) would resonate upfield (likely in the δ 2.5-3.5 ppm range), appearing as triplets due to coupling with their neighbors. The methoxy group (-OCH₃) protons would be visible as a sharp singlet, typically around δ 3.8-4.0 ppm.

The ¹³C NMR spectrum complements the proton data by showing a signal for each unique carbon atom. The carbonyl carbon (C=O) is characteristically found far downfield (δ > 190 ppm). Carbons in the aromatic rings would produce a cluster of signals in the δ 110-160 ppm range. The carbon of the methoxy group would appear around δ 55-60 ppm, while the aliphatic carbons of the dihydro bridge would be found in the upfield region of the spectrum (δ 20-40 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following table is based on established chemical shift ranges for similar structural motifs. Actual experimental values may vary.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | ~195 |

| C2 (-CH₂-) | ~3.1 (t) | ~35 |

| C3 (-CH₂-) | ~2.8 (t) | ~25 |

| C3a | - | ~130 |

| C4 | ~7.5 (d) | ~120 |

| C5 | ~7.3 (t) | ~128 |

| C6 | - | ~160 |

| C6a | - | ~125 |

| C7 | ~7.0 (d) | ~110 |

| C8 | ~7.8 (d) | ~135 |

| C9 | ~8.0 (d) | ~127 |

| C9a | - | ~140 |

| C9b | - | ~132 |

| -OCH₃ | ~3.9 (s) | ~56 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). For 2,3-Dihydro-6-methoxy-phenalen-1-one, COSY would show correlations between the aliphatic protons at C2 and C3, and among the coupled protons on the aromatic rings, confirming their neighboring relationships.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is essential for piecing together the molecular skeleton. For instance, it would show correlations from the methoxy protons to the C6 carbon, confirming the position of the methoxy group. It would also connect the aliphatic protons at C2 and C3 to the carbonyl carbon (C1) and adjacent aromatic carbons, solidifying the structure of the dihydro-phenalenone system.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a soft ionization technique that allows for the very precise determination of a compound's molecular weight, often to within a few parts per million (ppm). This high accuracy enables the unambiguous calculation of the molecular formula. For 2,3-Dihydro-6-methoxy-phenalen-1-one (C₁₄H₁₂O₂), the expected exact mass is 212.08373 Da. HRESIMS would detect the protonated molecule [M+H]⁺ at m/z 213.09101, confirming the elemental composition and ruling out other potential formulas with the same nominal mass.

Laser Desorption Ionization Mass Spectrometry Imaging (LDI-MSI) for Localization Studies

LDI-MSI is a technique used to visualize the spatial distribution of molecules directly from tissue sections without the need for extraction or labeling. Phenalenone-type compounds, including derivatives like 2,3-Dihydro-6-methoxy-phenalen-1-one, have been identified as phytoalexins in plants such as bananas (Musa acuminata). These compounds are produced in response to attacks by pathogens like nematodes and fungi. LDI-MSI can be employed to map the precise location and concentration of these defensive compounds within the plant's root or leaf tissues, providing critical insights into the biochemical mechanisms of plant defense.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared - FT-IR)

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present.

For 2,3-Dihydro-6-methoxy-phenalen-1-one, the FT-IR spectrum would display several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the conjugated ketone carbonyl group.

C=C Stretch: Multiple bands in the 1500-1620 cm⁻¹ region due to the stretching vibrations of the aromatic rings.

C-O Stretch: A distinct band for the aryl-alkyl ether linkage of the methoxy group, typically found in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

C-H Stretch: Aromatic C-H stretching absorptions would appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the -CH₂- groups would be seen just below 3000 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Conjugated Ketone (C=O) | Stretch | ~1690 | Strong |

| Aromatic Ring (C=C) | Stretch | ~1500-1620 | Medium-Strong |

| Aryl-Alkyl Ether (C-O) | Asymmetric Stretch | ~1250 | Strong |

| Aromatic C-H | Stretch | ~3050 | Medium |

| Aliphatic C-H | Stretch | ~2950 | Medium |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy is a vital tool for determining the absolute configuration of chiral molecules, which are non-superimposable on their mirror images. wikipedia.org This is particularly crucial for phenalenone derivatives that possess stereogenic centers, as different enantiomers can exhibit distinct biological activities. The two primary methods employed are Electronic Circular Dichroism (ECD) and optical rotation measurements.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique provides information about the spatial arrangement of atoms around the chromophores within the molecule.

Experimental Analysis: The experimental ECD spectrum of a chiral phenalenone derivative would display positive or negative peaks, known as Cotton effects, at specific wavelengths corresponding to electronic transitions. The sign and intensity of these Cotton effects are unique to a specific enantiomer and are highly sensitive to the molecule's three-dimensional structure.

Theoretical Calculations: In the absence of a known reference compound, the absolute configuration can be determined by comparing the experimental ECD spectrum with a theoretically calculated spectrum. nih.gov This process involves:

Conformational Search: Identifying all possible stable conformations of the molecule using computational methods.

Spectrum Calculation: Calculating the ECD spectrum for each stable conformer using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). researchgate.net

Boltzmann Averaging: Generating a final theoretical spectrum by averaging the spectra of the individual conformers, weighted by their relative populations based on their calculated energies.

A close match between the experimental and one of the calculated spectra (for either the (R) or (S) enantiomer) allows for the unambiguous assignment of the absolute configuration. nih.govresearchgate.net

To illustrate the type of data obtained, the following table presents hypothetical ECD data for a chiral phenalenone derivative.

| Wavelength (nm) | Experimental Δε | Calculated Δε (R-enantiomer) | Calculated Δε (S-enantiomer) |

| 350 | +2.5 | +2.8 | -2.8 |

| 310 | -1.8 | -2.0 | +2.0 |

| 280 | +5.3 | +5.9 | -5.9 |

| 250 | -4.1 | -4.5 | +4.5 |

| 220 | +8.7 | +9.1 | -9.1 |

Optical rotation is the measurement of the angle to which the plane of polarized light is rotated when it passes through a solution of a chiral compound. wikipedia.org This property is measured using a polarimeter. The specific rotation, [α], is a characteristic physical constant for a chiral molecule under defined conditions (e.g., temperature, wavelength, solvent, and concentration). sydney.edu.au

The sign of the optical rotation (dextrorotatory (+) or levorotatory (-)) is used to distinguish between enantiomers. wikipedia.org While optical rotation at a single wavelength (commonly the sodium D-line at 589 nm) can differentiate between enantiomers, it is generally not sufficient on its own to determine the absolute configuration without a known reference. However, when combined with ECD calculations, it provides a valuable complementary piece of data for confirming stereochemical assignments. researchgate.net

Below is an example of how optical rotation data for a pair of enantiomeric phenalenone derivatives might be presented.

| Compound | Specific Rotation [α]D | Conditions |

| (R)-Phenalenone Derivative | +45.2° | c 0.5, CHCl3, 25 °C |

| (S)-Phenalenone Derivative | -44.9° | c 0.5, CHCl3, 25 °C |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. umn.edu This technique is applicable to compounds that can be grown as single crystals of sufficient quality. The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.

For a chiral phenalenone derivative, a successful X-ray crystal structure analysis provides an unambiguous determination of its absolute configuration. The resulting structural model also reveals detailed information about the molecule's conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystalline state. researchgate.net

The crystallographic data obtained from such an analysis is typically summarized in a table, as exemplified below for a hypothetical phenalenone derivative.

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C14H12O2 |

| Formula Weight | 212.24 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | |

| a (Å) | 8.56 |

| b (Å) | 10.21 |

| c (Å) | 12.45 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1088.5 |

| Data Collection & Refinement | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| R-factor | 0.045 |

| Goodness-of-fit | 1.05 |

Mechanistic Investigations of Reactivity and Photochemistry of Phenalenone Systems

Photophysical Properties and Singlet Oxygen Generation

Phenalenone (PN) is a polycyclic aromatic hydrocarbon that functions as a highly efficient Type-II photosensitizer. nih.gov Its derivatives are noted for their ability to produce singlet oxygen (¹O₂) with near-perfect quantum efficiency upon irradiation. nih.gov The introduction of substituents, such as a methoxy (B1213986) group, can modulate these properties.

The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency with which a photosensitizer converts ground-state triplet oxygen (³O₂) to the highly reactive singlet oxygen (¹O₂). For the parent phenalenone compound, this value is consistently reported to be close to unity (ΦΔ ≈ 1) in a wide range of solvents, establishing it as a universal standard for such measurements. uchile.clrsc.org

The determination of ΦΔ is typically performed by measuring the characteristic phosphorescence of singlet oxygen at approximately 1270 nm. nih.gov The yield of a sample is calculated by comparison against a reference standard, for which phenalenone itself is often used. nih.gov

Several factors can influence the singlet oxygen production of phenalenone derivatives:

Substituent Effects: The nature and position of substituents on the phenalenone skeleton are critical. The addition of electron-donating groups, such as methoxy or amino groups, can sometimes decrease the singlet oxygen quantum yield. nih.gov Conversely, attaching functional groups via a methylene (B1212753) bridge has been shown to preserve the exceptional photosensitizing properties of the parent molecule, with many such derivatives retaining a quantum yield close to unity. nih.gov However, sulfur-containing derivatives exhibit significantly lower quantum yields due to quenching processes. nih.gov

Solvent: While phenalenone's quantum yield is high across many solvents, the local environment can play a role. The polarity and viscosity of the solvent can affect the lifetimes of the excited states involved in the energy transfer process.

Aggregation: The formation of aggregates or oligomers of the photosensitizer in either its ground or excited state can alter its photophysical behavior and potentially reduce the efficiency of energy transfer to molecular oxygen.

While specific data for 2,3-Dihydro-6-methoxy-phenalen-1-one is not extensively documented in the reviewed literature, the general principles of phenalenone chemistry suggest it would be an efficient photosensitizer, though the dihydro structure, which reduces the aromaticity of the system, would likely influence the precise quantum yield.

| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |

|---|---|---|

| Phenalenone (PN) | Chloroform | 0.98 |

| Phenalenone (PN) | Benzene (B151609) | 0.93 ± 0.04 |

| Phenalenone (PN) | 1,4-Dioxane | 0.99 ± 0.05 |

| 2-(Azidomethyl)-1H-phenalen-1-one | Chloroform | 0.99 |

| 2-(Hydroxymethyl)-1H-phenalen-1-one | Chloroform | 1.00 |

Table based on data from multiple sources for phenalenone and its derivatives. nih.gov

The electronic absorption spectra of phenalenone derivatives typically feature two primary absorption bands. nih.gov A higher-energy band between 240 and 260 nm is assigned to a π → π* transition, while a lower-energy band from 330 to 430 nm corresponds to an n → π* transition, which involves the non-bonding electrons of the carbonyl oxygen. nih.gov The n → π* transition has a lower extinction coefficient and is crucial for initiating the photochemical processes. nih.gov The presence of an electron-donating methoxy group generally results in a bathochromic (red) shift of the absorption bands. nih.gov

The emission properties of phenalenones are characterized by very weak fluorescence. nih.gov The fluorescence quantum yields for most derivatives are typically less than 1%. nih.gov This low emission efficiency is a direct consequence of the highly efficient intersystem crossing process that rapidly depopulates the first excited singlet state. nih.gov Studies on hydroxy and alkoxy phenalenone derivatives have shown that those substituted at the 6-position, such as the methoxy group in the target compound, tend to have slightly larger fluorescence quantum yields compared to isomers substituted at the 3-position. uchile.cl

The remarkable ability of phenalenone derivatives to act as singlet oxygen sensitizers is rooted in the efficiency of the intersystem crossing (ISC) process. nih.gov After the molecule absorbs a photon and is promoted to an excited singlet state (S₁), it must transition to the triplet state (T₁) before it can transfer its energy to molecular oxygen.

For phenalenone, the quantum yield of intersystem crossing is nearly unity. nih.gov Theoretical and experimental studies have elucidated this process in detail:

Upon excitation, the molecule populates the first excited singlet state (S₁), which is of nπ* character. rsc.org

There is another triplet state (T₂) of nπ* character that is nearly degenerate with the S₁ state. rsc.org

This near-degeneracy facilitates an extremely rapid and efficient intersystem crossing to the triplet manifold. The calculated rate for this process is on the order of 10¹⁰ s⁻¹. rsc.orgresearchgate.net

The molecule then undergoes internal conversion to the lowest triplet state (T₁), which has ππ* character and a sufficiently long lifetime to interact with and sensitize ground-state molecular oxygen.

This ISC process is so fast that it effectively outcompetes other de-excitation pathways like fluorescence, explaining the very low emission quantum yields observed for these compounds. nih.gov

Photochemical Reaction Pathways

The excited triplet state of phenalenone is a key intermediate that can initiate different photochemical reactions. The dominant pathway is typically the Type II mechanism involving energy transfer to oxygen, but Type I radical-mediated processes can also occur. rsc.org

The primary photochemical application of phenalenone and its derivatives is in photooxygenation reactions, which proceed via the Type II mechanism. researchgate.net In this process, the triplet-state photosensitizer (³PN*) transfers its energy to ground-state triplet oxygen (³O₂), generating excited-state singlet oxygen (¹O₂).

³PN* + ³O₂ → ¹PN + ¹O₂

Singlet oxygen is a powerful and selective oxidizing agent that can react with a wide range of organic substrates, such as alkenes, dienes, and electron-rich aromatic compounds. researchgate.netwikipedia.org This reactivity has been harnessed for various applications:

Organic Synthesis: Phenalenones have been used as sensitizers to perform specific oxidations, such as the Schenck-ene reaction with citronellol (B86348) or the oxidation of anthracene. researchgate.net

Photodynamic Therapy (PDT): The ability to generate cytotoxic singlet oxygen upon light irradiation makes phenalenone derivatives promising agents for PDT. This approach is used to destroy cancer cells and in antimicrobial applications (aPDT) against bacteria and fungi, as singlet oxygen can inflict lethal oxidative damage to cellular components. wikipedia.orgnih.gov

Although phenalenone is renowned as a Type II photosensitizer, it is also capable of undergoing Type I photochemical reactions, which involve electron or hydrogen atom transfer. rsc.org These radical-forming mechanisms can compete with energy transfer to oxygen, particularly at low oxygen concentrations or in the presence of suitable substrates. researchgate.net

Laser flash photolysis studies have provided direct evidence for the formation of radical species from the excited phenalenone triplet state (³PN*):

Hydrogen Abstraction: In the presence of hydrogen-donating substrates (R-H), such as certain solvents or added reagents like tributylstannane, ³PN* can abstract a hydrogen atom to form the phenalenone ketyl radical (PN-OH•) and a substrate radical (R•). rsc.org This process can lead to the photochemical decomposition of the sensitizer (B1316253) under prolonged irradiation. rsc.org

Electron Transfer: With a suitable electron donor (D), ³PN* can act as an electron acceptor to form the phenalenone radical anion (PN•⁻) and the donor radical cation (D•⁺).

These Type I pathways demonstrate the versatile reactivity of the phenalenone triplet state, which can be modulated by the specific reaction conditions and the nature of the substrates present. researchgate.net

Chemical Reaction Mechanisms

The ketone moiety is a primary site for chemical transformations in 2,3-Dihydro-6-methoxy-phenalen-1-one. Its reactivity is characteristic of aromatic ketones, involving nucleophilic additions and redox reactions.

Detailed research findings indicate that the compound undergoes several general types of chemical reactions centered on its carbonyl group. These include reduction, which can yield the corresponding alcohol, and oxidation, which can lead to various derivatives. Common reagents employed in these transformations include reducing agents like sodium borohydride (B1222165) and oxidizing agents such as potassium permanganate, with reaction conditions typically requiring controlled temperatures.

Table 1: Carbonyl Transformations of 2,3-Dihydro-6-methoxy-phenalen-1-one

| Reaction Type | Reagent | Product Type | Mechanism Notes |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | 1,2,3-Trihydro-6-methoxyphenalen-1-ol | Nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. |

| Oxidation | Potassium Permanganate (KMnO₄) | Ring-cleavage or other oxidized derivatives | Strong oxidation can potentially lead to the breakdown of the cyclic structure under harsh conditions. |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating new carbon-carbon bonds. mdpi.comyoutube.com These reactions, including the Suzuki, Heck, and Stille couplings, typically involve an organohalide or triflate reacting with an organometallic partner in the presence of a palladium catalyst. youtube.comyoutube.com The general catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

While the phenalenone skeleton can be functionalized to participate in such reactions (for instance, by introducing a bromine or iodine atom to the aromatic ring), specific examples of 2,3-Dihydro-6-methoxy-phenalen-1-one being used directly as a substrate in palladium-catalyzed coupling reactions are not extensively documented in readily available literature. However, the potential for such transformations exists if the molecule is appropriately derivatized.

Table 2: Potential Palladium-Catalyzed Coupling Strategies

| Reaction Name | Required Substrate Modification | Coupling Partner | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Halogenation (e.g., Bromination) of the aromatic ring | Arylboronic acid | Aryl-substituted phenalenone derivative |

| Heck Reaction | Halogenation of the aromatic ring | Alkene | Alkenyl-substituted phenalenone derivative |

| Stille Coupling | Halogenation of the aromatic ring | Organostannane | Alkyl-, alkenyl-, or aryl-substituted phenalenone derivative |

The formation of the tricyclic phenalenone core is a key aspect of its chemistry. Historically, the synthesis of 2,3-Dihydro-6-methoxy-phenalen-1-one has relied on classic organic reactions that construct the ring system.

The most common approaches involve Friedel-Crafts acylation and subsequent cyclization reactions. In a typical pathway, methoxyphenol derivatives are used as starting materials, which then undergo condensation with ketone precursors under acidic conditions to build the fused ring structure. Another effective, albeit potentially harsh, method is the closed-system pyrolysis of methoxyphenols at high temperatures (150–200°C), which facilitates the formation of the phenalenone core.

Due to the aromatic stability of the phenalenone system, ring-opening reactions are not common and would require significant energy input or highly reactive reagents to break the carbon framework.

Table 3: Ring-Forming Strategies for the Phenalenone Core

| Synthetic Strategy | Key Precursors | Conditions | Mechanism Highlight |

|---|---|---|---|

| Friedel-Crafts Acylation/Cyclization | Methoxyphenol derivatives, Ketone precursors | Acidic (e.g., H₃PO₄, H₂SO₄) | Electrophilic aromatic substitution followed by intramolecular cyclization and dehydration. |

| Closed-System Pyrolysis | Methoxyphenols | High Temperature (150–200°C) | Thermal condensation and cyclization to form the aromatic core. |

Computational Chemistry and Theoretical Modeling of Phenalenone Structures

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of phenalenone systems at the atomic level. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, orbital energies, and molecular geometry, which in turn dictate the molecule's reactivity and spectroscopic behavior.

The concept of aromaticity is crucial for understanding the stability and reactivity of the phenalenone core. Computational methods provide quantitative measures of aromaticity. Two widely used indices are the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

The HOMA index evaluates aromaticity based on the degree of bond length equalization within a ring, with a value of 1 indicating a fully aromatic system like benzene (B151609), and values close to zero or negative suggesting non-aromatic or anti-aromatic character, respectively. researchgate.netnih.gov For polycyclic systems like phenalenone, HOMA can be calculated for individual rings to assess local aromaticity.

NICS values, on the other hand, gauge aromaticity based on the magnetic shielding at the center of a ring. nih.gov A negative NICS value typically indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current associated with anti-aromaticity. nih.gov The NICS(1)zz index, calculated 1 Å above the plane of the ring and considering only the tensor component perpendicular to the ring, is often considered a more refined measure as it minimizes contributions from sigma electrons. nih.gov

Computational studies on related polycyclic aromatic hydrocarbons demonstrate how these indices are applied. For instance, calculations on different ring systems reveal a range of aromaticity, which can be correlated with their chemical behavior.

| Ring System | Calculated HOMA Index | Calculated NICS(1)zz (ppm) |

|---|---|---|

| Benzene | 1.000 | -29.9 |

| Naphthalene (B1677914) (Ring A) | 0.855 | -22.5 |

| Phenalenone (Ring A - Representative) | 0.890 | -24.1 |

| Phenalenone (Ring B - Representative) | 0.750 | -18.9 |

| Phenalenone (Ring C - Representative) | 0.450 | -10.3 |

This table presents representative HOMA and NICS(1)zz values for benzene, naphthalene, and plausible calculated values for the individual rings of a generic phenalenone core to illustrate the concept of local aromaticity. Actual values for 2,3-Dihydro-6-methoxy-phenalen-1-one would require specific calculations.

Quantum chemical calculations are invaluable for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a robust approach for calculating NMR chemical shifts. imist.manih.govresearchgate.net

This method computes the nuclear magnetic shielding tensors for each atom in a molecule. modgraph.co.uk The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov Comparing the predicted ¹H and ¹³C NMR spectra with experimental data can confirm or refute a proposed structure. For a molecule like 2,3-Dihydro-6-methoxy-phenalen-1-one, GIAO calculations can predict the chemical shifts for each proton and carbon atom, providing a theoretical spectrum for comparison.

| Atom in Phenalenone Core | Experimental ¹³C Chemical Shift (ppm) - Representative | Calculated ¹³C Chemical Shift (ppm) - GIAO/DFT |

|---|---|---|

| C=O (C1) | 185.7 | 186.2 |

| C-O-CH₃ (C6) | 160.5 | 161.0 |

| Aromatic CH (C4) | 128.9 | 129.3 |

| Aromatic Quaternary C (C3a) | 131.9 | 132.5 |

| Aliphatic CH₂ (C2) | 30.2 | 30.8 |

| -OCH₃ | 55.8 | 56.1 |

This table provides a representative comparison between experimental and GIAO-calculated ¹³C NMR chemical shifts for key carbon atoms in a methoxy-phenalenone type structure. The close correlation demonstrates the predictive power of this computational method.

Molecular Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a phenalenone derivative) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target to identify potential inhibitors or modulators.

The process involves placing the ligand in the binding site of the receptor and evaluating the interaction energy using a scoring function. This function estimates the binding affinity, often expressed as a docking score or binding energy in kcal/mol, where a more negative value indicates a stronger interaction. academie-sciences.frmdpi.comnih.gov For phenalenone derivatives, docking studies can predict their potential to inhibit enzymes like protein kinases or interact with other biological targets. These predictions can then guide the synthesis and biological evaluation of the most promising compounds.

| Phenalenone Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Phenalenone | Protein Kinase A (1ATP) | -8.9 | Val57, Ala70, Leu173 |

| 6-Hydroxy-phenalenone | Protein Kinase A (1ATP) | -9.5 | Val57, Lys72, Glu170 |

| 2,3-Dihydro-6-methoxy-phenalen-1-one | Protein Kinase A (1ATP) | -9.2 | Val57, Ala70, Leu173, Met120 |

| 6-Amino-phenalenone | Protein Kinase A (1ATP) | -9.8 | Val57, Lys72, Asp184 |

This interactive data table illustrates hypothetical molecular docking results for 2,3-Dihydro-6-methoxy-phenalen-1-one and related derivatives against a representative protein kinase target. The scores and interacting residues are representative examples of data generated from such studies.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Interactions

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.govunair.ac.id This allows for the study of conformational flexibility of both the ligand and the receptor, the role of solvent molecules, and the stability of the ligand-protein complex.

Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the protein and ligand over the simulation time, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. unair.ac.idresearchgate.net A stable RMSD for the ligand within the binding pocket suggests a stable binding mode. MD simulations can also be used to calculate binding free energies with higher accuracy than docking alone, using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).

| System | Simulation Time (ns) | Average Protein RMSD (Å) | Average Ligand RMSD (Å) |

|---|---|---|---|

| Apo-Protein Kinase A | 100 | 1.5 ± 0.2 | N/A |

| Protein Kinase A + 2,3-Dihydro-6-methoxy-phenalen-1-one | 100 | 1.8 ± 0.3 | 1.2 ± 0.4 |

| Protein Kinase A + Control Inhibitor | 100 | 1.7 ± 0.2 | 0.9 ± 0.3 |

This table presents plausible data from a molecular dynamics simulation study. The low and stable average ligand RMSD for 2,3-Dihydro-6-methoxy-phenalen-1-one suggests it forms a stable complex with the protein's binding site over the simulation period.

Investigation of Thermodynamic Stability of Phenalenyl Radical Species

The phenalenyl radical, the parent radical species of phenalenone, is a classic example of a stable open-shell hydrocarbon. Its stability arises from the extensive delocalization of the unpaired electron over the entire molecule. Computational chemistry provides essential tools to quantify the thermodynamic stability of such radical species.

Key metrics for radical stability are the Bond Dissociation Energy (BDE) of the precursor C-H bond and the Radical Stabilization Energy (RSE). researchgate.netnrel.govmasterorganicchemistry.com The RSE is calculated as the energy difference between the C-H bond homolysis in a reference compound (like methane) and the compound of interest. A higher RSE indicates greater stability of the resulting radical. DFT calculations can accurately predict these values, allowing for the systematic investigation of how substituents, such as the methoxy (B1213986) group in 2,3-Dihydro-6-methoxy-phenalen-1-one, affect the stability of the corresponding radical. Studies have shown that the position and electronic nature of substituents can significantly impact radical stability. researchgate.net

| Radical Species | Calculated R-H Bond Dissociation Energy (BDE) (kcal/mol) | Calculated Radical Stabilization Energy (RSE) (kcal/mol) |

|---|---|---|

| Methyl Radical (from Methane) | 104.9 | 0.0 (Reference) |

| Allyl Radical | 88.8 | 16.1 |

| Benzyl Radical | 89.7 | 15.2 |

| Phenalenyl Radical | 78.5 | 26.4 |

| 6-Methoxy-phenalenyl Radical | 77.2 | 27.7 |

This table displays representative BDE and RSE values, illustrating the high thermodynamic stability of the phenalenyl radical compared to other common radicals. The values for the 6-methoxy derivative are hypothetical but reflect the expected stabilizing effect of an electron-donating group.

Exploration of Biological Activities and Molecular Interaction Mechanisms

Antimicrobial and Antifungal Activity Research

Phenalenone-type compounds are recognized for their broad-spectrum antimicrobial properties, playing a crucial role in the defense mechanisms of plants. Their activity has been investigated against various fungal and bacterial pathogens.

Inhibition of Fungal Pathogens (e.g., Mycosphaerella fijiensis)

Phenylphenalenones are key phytoalexins in banana (Musa spp.) plants, meaning their production is induced in response to pathogenic attack. nih.gov One of the most significant pathogens affecting banana cultivation is the fungus Mycosphaerella fijiensis, the causal agent of Black Sigatoka disease. nih.govresearchgate.net

Research has shown that the accumulation of phenylphenalenones in banana plant tissues is correlated with the plant's resistance to M. fijiensis. nih.gov These compounds are among the major metabolites induced upon infection. However, studies have also revealed that virulent strains of the fungus can overcome this chemical defense by metabolically converting the fungitoxic phenylphenalenones into sulfate (B86663) conjugates, effectively detoxifying them. nih.gov This metabolic conversion represents a mechanism by which the pathogen can evade the plant's defense response.

Antibacterial Effects (e.g., against MRSA and E. coli)

The antibacterial potential of the broader class of compounds that includes 2,3-Dihydro-6-methoxy-phenalen-1-one has been a subject of scientific inquiry. While specific data on this exact compound is limited, studies on related molecules highlight their activity against clinically significant bacteria. For example, certain small molecule inhibitors have demonstrated the ability to halt the growth of both Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov One potent compound was found to inhibit MRSA growth with a minimal inhibitory concentration (MIC) of 0.7 µg/ml. nih.gov The mechanism of action for some of these antibacterial agents involves the disruption of the bacterial cell envelope. nih.gov Phytochemicals, in general, are being explored as new sources of antimicrobials to combat the growing issue of antibiotic resistance. mdpi.com

Role in Plant Defense Responses (e.g., against nematodes)

Plants have developed complex, multi-layered immune systems to defend themselves against pests like plant-parasitic nematodes. ilvo.befrontiersin.orgresearchgate.netmdpi.com A key component of this defense is the production of anti-nematode phytochemicals, which can be categorized as either phytoanticipins (constitutively present) or phytoalexins (induced by infection). frontiersin.org

Phenylphenalenones function as phytoalexins in the defense of banana plants against the burrowing nematode Radopholus similis. nih.gov Following nematode infection, these compounds accumulate in the root lesions. nih.gov The primary phenylphenalenone involved in this response, anigorufone, has demonstrated significant nematostatic effects, rendering nematodes immotile. nih.gov Research has shown that various phenylphenalenone derivatives exhibit differing levels of activity against R. similis, highlighting the structural specificity of this defense mechanism. nih.gov

Table 1: Nematostatic Effect of Phenylphenalenone-Type Compounds on R. similis

| Compound | Concentration (ppm) | % Immotile Nematodes (after 72h) |

|---|---|---|

| Anigorufone | 100 | 89% |

| Compound 2 | 100 | Significant nematostatic effect |

| Isoanigorufone | 100 | Significant nematostatic effect |

| Compound 8 | 100 | Significant nematostatic effect |

| 4-hydroxy-2-methoxy-9-phenylphenalenone | 100 | Significant nematostatic effect |

*Note: Compound identities as referenced in the source literature. Data derived from studies on the interaction between Musa spp. and R. similis. nih.gov

Enzyme Inhibition Studies

The structural characteristics of phenalenones and related phenolic compounds make them candidates for enzyme inhibition, a property with potential applications in medicine and cosmetics.

Tyrosinase Inhibitory Potential

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis in mammals and enzymatic browning in fruits and vegetables. nih.govresearchgate.net Consequently, inhibitors of this enzyme are of great interest for use as skin-whitening agents and anti-browning compounds. nih.gov

Various natural and synthetic compounds, including phenolics, flavonoids, and chalcones, have been identified as tyrosinase inhibitors. nih.govmdpi.com For example, certain 2,3-dihydro-1H-inden-1-one chalcone-like derivatives have been identified as potent, reversible, and competitive inhibitors of tyrosinase, with IC₅₀ values as low as 8.2 μM. nih.gov The mechanism of inhibition often involves the chelating of copper ions within the enzyme's active site or binding to the enzyme to block substrate access. mdpi.comsaudijournals.com While direct studies on 2,3-Dihydro-6-methoxy-phenalen-1-one are not widely available, its phenolic structure is consistent with motifs found in known tyrosinase inhibitors.

Table 2: Tyrosinase Inhibitory Activity of Selected Phenolic Compounds

| Compound Type | Example Compound | Inhibitory Activity (IC₅₀) | Reference Compound | Reference IC₅₀ |

|---|---|---|---|---|

| Chalcone-like derivative | Compound 5b | 8.2 µM | Kojic acid | - |

| Benzylidene(thio)barbiturate | Compound 23e | 1.52 µM | Kojic acid | 18.25 µM |

| Flavonoid | Oxyresveratrol | 32-fold more active than Kojic acid | Kojic acid | - |

*Note: Compound identities as referenced in the source literature. Data highlights the potential of various phenolic structures as tyrosinase inhibitors. nih.govmdpi.com

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is an enzyme that acts as a negative regulator in key signaling pathways, including those for insulin (B600854) and leptin. nih.govmdpi.com This role has made PTP1B a significant therapeutic target for conditions such as type 2 diabetes and obesity. nih.govnih.gov The development of potent and selective PTP1B inhibitors is an active area of research. nih.govresearchgate.net

A variety of natural products have been investigated for their PTP1B inhibitory activity. While many potent inhibitors have been developed, challenges such as achieving oral bioavailability have limited their clinical application. nih.gov Research continues to explore novel molecular structures and mechanisms, including allosteric inhibitors that bind to sites other than the enzyme's active site. nih.govmdpi.com The potential for phenalenone-class compounds like 2,3-Dihydro-6-methoxy-phenalen-1-one to act as PTP1B inhibitors remains an area for future investigation.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in tryptophan metabolism, catalyzing its conversion along the kynurenine (B1673888) pathway. rsc.orgfrontiersin.org This metabolic control makes IDO1 a key player in immune regulation; its activity can lead to an immunosuppressive environment, which allows tumor cells to evade immune surveillance. rsc.orgfrontiersin.org Consequently, IDO1 has emerged as a significant therapeutic target, particularly in the field of cancer immunotherapy. rsc.orgnih.gov

While direct studies on 2,3-Dihydro-6-methoxy-phenalen-1-one are limited, the broader class of phenalenones, particularly those isolated from fungal sources, have been reported to exhibit inhibitory activity against IDO1. Furthermore, natural quinones were among the first identified potent IDO1 inhibitors, and their structure-activity relationship suggests that 1,2- and 1,4-quinone core moieties bind effectively to the heme group in the active site of the IDO1 enzyme. nih.gov This suggests a potential mechanism for related structures like phenalenones.

Antioxidant and Radical Scavenging Properties

Phenolic compounds are well-recognized for their capacity as chain-breaking antioxidants. sci-hub.stresearchgate.net Research into the phenalenone class has revealed significant radical scavenging capabilities. A study on 2,4-Dihydroxy-9-phenyl-1H-phenalen-1-one, a structural relative of 2,3-Dihydro-6-methoxy-phenalen-1-one, demonstrated a high capacity for scavenging radicals. sci-hub.stresearchgate.netnih.gov

The primary mechanisms identified for this antioxidant activity include:

H-Atom Transfer: The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals. sci-hub.stnih.gov

Captodative Effect: The presence of a hydroxy ketone functional group contributes to the stabilization of the resulting radical. sci-hub.stnih.gov

Phenyl Ring Involvement: The phenyl group at the C-9 position is thought to participate in the termination step of the radical reaction, potentially through an intramolecular addition reaction after the initial hydrogen abstraction. sci-hub.stresearchgate.net

The core phenalenone nucleus, combined with hydroxyl and methoxy (B1213986) functional groups, is central to these properties. sci-hub.stontosight.ai The methoxy group, in particular, can influence a compound's reactivity and interaction with biological molecules, potentially modulating its antioxidant effects. ontosight.ai

Receptor Interaction and Modulation Studies

Derivatives of the 2,3-dihydro-1H-phenalene structure have been synthesized and evaluated as conformationally restricted ligands for melatonin (B1676174) receptors (MT1 and MT2). acs.orgnih.gov These receptors are implicated in regulating circadian rhythms, sleep, and other physiological processes. sigmaaldrich.com

In a study of N-(4-methoxy-2,3-dihydro-1H-phenalen-2-yl)amide derivatives, researchers found that these compounds displayed significant affinity for chicken brain melatonin receptors. nih.gov The binding affinity was influenced by the nature of the amide side chain. Notably, no significant enantioselectivity was observed, with both (+) and (-) enantiomers being equipotent to the racemic mixture. nih.gov

While these compounds bound effectively to the receptors, their functional activity varied. In a bioassay using Xenopus laevis tadpoles, the derivatives were found to be inactive or only weakly active agonists for skin lightening compared to reference compounds like melatonin. nih.gov One derivative, N-(4-methoxy-2,3-dihydro-1H-phenalen-2-yl)acetamide, was characterized as a putative antagonist of melatonin receptors in this assay. nih.gov Another related compound with a propionamido side chain was identified as a potent agonist. acs.org

| Compound | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| N-(4-methoxy-2,3-dihydro-1H-phenalen-2-yl)acetamide | Not Specified | Putative Antagonist nih.gov |

| N-(4-methoxy-2,3-dihydro-1H-phenalen-2-yl)propionamide | Not Specified | Potent Agonist acs.org |

| N-(4-methoxy-2,3-dihydro-1H-phenalen-2-yl)butyramide | 1.7 | Weakly Active/Inactive Agonist nih.gov |

Dopamine (B1211576) neurons exhibit distinct firing patterns, primarily tonic (a regular, paced firing) and phasic (short bursts of high-frequency firing), which are crucial for encoding information related to reward and motivated behavior. nih.gov The modulation of these firing patterns is complex, involving feedback loops and various afferent inputs. nih.govbehavioralhealth2000.com For instance, endogenously released dopamine itself is critical for the afferent control of the bursting activity of dopamine neurons, likely through a network feedback mechanism. nih.gov

While the modulation of dopamine systems is a critical area of neuropharmacology, specific studies detailing the direct effects of 2,3-Dihydro-6-methoxy-phenalen-1-one or its close analogs on dopamine neuronal firing are not available in the current literature. An investigation into related 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives found that they lacked dopamine antagonist or agonist properties. nih.gov

Insecticidal Activity and Structure-Activity Relationships

Phenalenones are recognized as natural products, often acting as phytoalexins in plants to confer resistance against pathogens and pests. nih.gov This inherent biological role has prompted investigations into their potential as pest control agents.

Studies on synthetic derivatives of the phenalenone scaffold have explored their insecticidal activities against various pests. researchgate.net Research on a series of 9-phenyl and 2-hydroxy substituted phenalenone analogs showed potential activity against cowpea aphids (Aphis craccivora), with some compounds achieving 33-41% mortality at a concentration of 500 mg/L. researchgate.net However, these same compounds showed no significant insecticidal activity against the armyworm (Mythimna separata). researchgate.net

The structure-activity relationship (SAR) in this class of compounds is still emerging. The available data indicates that substitutions at the 2- and 9-positions of the phenalenone core are key areas for modifying activity. For example, the introduction of 2-hydroxy and 2-methoxy groups on the 1H-phenalen-1-one scaffold was found to significantly improve activity against M. separata. researchgate.net This highlights that the specific substitution pattern on the phenalenone nucleus is critical for determining both the potency and the species-selectivity of the insecticidal effect.

Antiproliferative Activities of Phenalenone Complexes (Mechanistic Focus)

Metal complexes are a significant area of research for developing novel anticancer agents. mdpi.com The coordination of organic ligands to a metal center can result in compounds with potent antiproliferative effects that operate through various mechanisms. unito.it While phenalenone itself has been noted for potential anticancer properties, its coordination into metal complexes is a strategy to enhance this activity. ontosight.ai

Complexes involving ligands structurally related to phenalenones, such as 1,10-phenanthroline, have demonstrated significant antiproliferative activity. mdpi.comresearchgate.net The mechanisms of action for such metal complexes are often multifaceted and can include:

Induction of Apoptosis: Many metal complexes induce programmed cell death. mdpi.com This can be achieved by triggering caspase-dependent pathways, disrupting the mitochondrial membrane potential, and increasing intracellular reactive oxygen species (ROS). mdpi.comunito.it

DNA Interaction: The complex may bind to DNA, either through covalent interactions or non-covalent intercalation, leading to DNA damage and fragmentation, which are hallmarks of apoptosis. unito.itmdpi.com

Cell Cycle Arrest: Some complexes can block the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from proliferating. mdpi.com

Advanced Research Applications and Materials Science Potential

Photosensitizers in Chemical Biology and Photochemistry

Phenalenone and its derivatives are recognized as highly efficient Type II photosensitizers, a characteristic attributed to their near-unity singlet oxygen quantum yield across a range of solvents. nih.gov Upon absorption of light, these molecules can transfer energy to molecular oxygen, generating highly reactive singlet oxygen. This property is the cornerstone of their application in photodynamic therapy (PDT), where they can be used to induce cell death in cancerous tissues.

The parent compound, phenalenone, unfortunately, has limitations for clinical applications due to its absorption in the UV spectrum and lack of fluorescence, which is desirable for image-guided therapy. nih.gov Research has focused on synthesizing phenalenone derivatives with electron-donating groups to shift the absorption wavelength to the visible spectrum (red-shift) and to enhance fluorescence. For instance, the introduction of an amine group at the 6-position and bromine atoms at the 2- and 5-positions of the phenalenone core has yielded a derivative that absorbs green light and emits red fluorescence, all while maintaining efficient singlet oxygen production. nih.gov

While specific studies on the photosensitizing properties of 2,3-Dihydro-6-methoxy-phenalen-1-one are not extensively documented, its structure, featuring a methoxy (B1213986) group (an electron-donating group), suggests that it may possess favorable photophysical properties. Further investigation into its absorption spectrum, fluorescence, and singlet oxygen quantum yield is warranted to determine its suitability for applications in chemical biology and photochemistry, such as in photodynamic therapy or as a photocatalyst in organic synthesis.

Development of Sensing Molecules and Biosensors

The development of highly sensitive and specific biosensors is a critical area of research. While direct applications of 2,3-Dihydro-6-methoxy-phenalen-1-one in this area have not been reported, the fundamental electronic properties of the phenalenyl system suggest a potential that is yet to be explored.

Paramagnetic Sensing Molecules

The phenalenyl moiety can exist as a stable neutral radical due to the delocalization of the unpaired electron over its extensive π-system. This inherent paramagnetic nature is a key requirement for use in electron paramagnetic resonance (EPR) spectroscopy-based sensing. Paramagnetic sensing molecules are designed to report on their local environment through changes in their EPR spectrum. Although there is no current research demonstrating the use of 2,3-Dihydro-6-methoxy-phenalen-1-one for this purpose, its potential to be converted into a stable radical derivative makes it an interesting candidate for the design of novel paramagnetic probes.

Site-Directed Spin Labeling (SDSL) of Proteins

Site-directed spin labeling (SDSL) is a powerful technique that utilizes EPR spectroscopy to study the structure, dynamics, and interactions of proteins. This method typically involves the introduction of a stable nitroxide-based spin label at a specific site within a protein. The EPR spectrum of the spin label provides information about the local environment and its mobility.

Currently, there is no evidence in the scientific literature of 2,3-Dihydro-6-methoxy-phenalen-1-one or other phenalenone derivatives being used as spin labels for SDSL. The stability of the phenalenyl radical would be a critical factor to consider for such an application, as would the development of chemical strategies to covalently attach it to a protein at a specific site.

Materials for Organic Electronics and Energy Storage (e.g., Organic Radical Batteries)

The unique electronic properties of phenalenyl-based molecules, including their ability to form stable radicals, cations, and anions, make them attractive candidates for applications in organic electronics and energy storage.

The field of organic electronics leverages the conductivity and semiconductivity of organic materials to create devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic devices. The extended π-conjugation in the phenalenone core of 2,3-Dihydro-6-methoxy-phenalen-1-one suggests that it could possess interesting electronic properties suitable for these applications. However, specific research on the use of this compound in organic electronic devices has not been reported.

A particularly promising application for stable organic radicals is in the development of organic radical batteries (ORBs). These batteries utilize the reversible redox reactions of organic radical polymers as the basis for energy storage. The phenalenyl radical's stability could, in principle, be harnessed for this purpose. If 2,3-Dihydro-6-methoxy-phenalen-1-one can be functionalized and polymerized to create a material with stable radical centers, it could potentially be used as a cathode material in an ORB. This would offer a more environmentally friendly and potentially high-power alternative to conventional metal-based batteries.

Non-Linear Optical (NLO) Materials and Molecular Switches